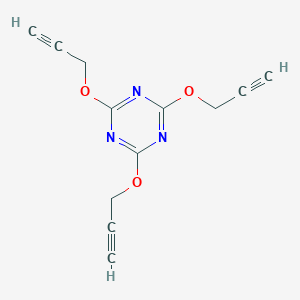

2,4,6-三(炔丙-2-氧基)-1,3,5-三嗪

描述

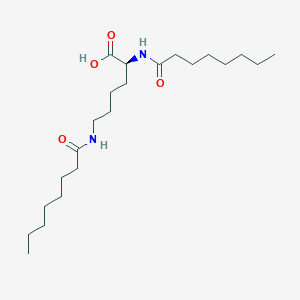

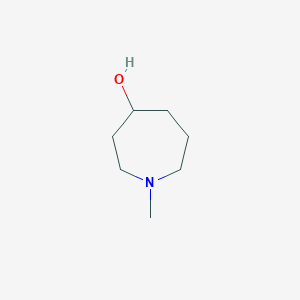

The compound 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivatives and related compounds discussed in the provided papers involve various substitutions on the triazine ring, which significantly alter the chemical and physical properties of the molecules for different applications, such as in the synthesis of polymers, as reagents in chlorination and oxidation reactions, and in the creation of materials for nonlinear optics .

Synthesis Analysis

The synthesis of derivatives of 1,3,5-triazine typically involves nucleophilic substitution reactions, where different nucleophiles replace the chlorine atoms in cyanuric chloride. For example, the synthesis of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine is achieved by reacting cyanuric chloride with p-nitrophenol . Another derivative, 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, is synthesized in two steps using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods demonstrate the versatility of 1,3,5-triazine chemistry and the ability to introduce a variety of functional groups onto the triazine core.

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structures of some derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions . The presence of substituents on the triazine ring influences the electronic properties and the potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for the material's properties and applications.

Chemical Reactions Analysis

1,3,5-Triazine derivatives participate in a range of chemical reactions. For instance, the compound 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is used for chlorination reactions and oxidative synthesis of heterocycles like oxadiazoles and thiadiazoles . The reactivity of these derivatives is influenced by the electronic properties of the substituents, which can activate or deactivate the triazine ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are diverse and depend on the nature of the substituents. These properties include thermal stability, optical and electrochemical characteristics, and solubility. For example, hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and are critical for their applications in electronic materials . Additionally, the crystal structures of some derivatives reveal the presence of hydrogen bonding and π-π interactions, which are important for the packing and stability of the materials .

科学研究应用

合成和表征

- 微波辅助合成:2,4,6-三(炔丙-2-氧基)-1,3,5-三嗪用于点击反应,以合成三足化合物和树枝状聚合核。它与苄基叠氮化物在微波辐射下反应,在短时间内形成收率良好的化合物 (Seijas et al., 2014).

- 树枝状配体合成:该化合物参与树枝状配体及其 Fe(III) 和 Cr(III) 配合物的合成,通过光谱学和热分析表征,在材料科学中具有潜在应用 (Uysal & Koç, 2010).

化学和材料科学

- 可回收的高价碘(III) 试剂:它用作有机化学中氯化和氧化反应的可回收试剂,促进噁二唑和噻二唑的合成 (Thorat et al., 2013).

- 有机缓蚀剂:由该化合物合成的三嗪衍生物在酸性溶液中充当钢的缓蚀剂,提供高达 98% 的缓蚀保护 (El‐Faham et al., 2016).

生物活性化合物和细胞毒性

- 抑制肿瘤的类似物:它构成了合成具有潜在抗肿瘤活性的类似物的基础,如合成了对各种肿瘤细胞系显示出细胞毒性的三美醇类似物 (Jarman et al., 1993).

- 生物活性三嗪合成:该化合物是生成生物活性 2,4,6-三取代 1,3,5-三嗪的核心,这些三嗪可用作多种蛋白质家族的化学探针 (Banerjee et al., 2013).

电化学和电致变色应用

- 电致变色器件:该化合物的衍生物用于合成电致变色器件,在电场影响下显示颜色变化,适用于显示技术 (Ak et al., 2006).

晶体结构和材料工程

- 主体框架和晶体工程:它用于在晶体工程中创建六边形开放框架,显示出客体包涵和材料设计的潜力 (Saha et al., 2005).

高能材料和聚合物合成

- 高密度高能材料:2,4,6-三(炔丙-2-氧基)-1,3,5-三嗪衍生物表现出适合制造高密度、不敏感高能材料的特性 (Gidaspov et al., 2016).

- 超支化聚合物:它是合成超支化聚合物的关键组分,表现出高度支化,可用于各种聚合物应用 (Malkov et al., 2010).

作用机制

Target of Action

It is used for chemical probe synthesis . This suggests that it could potentially interact with a variety of biological targets, depending on the specific ligand or pharmacophore it is appended to.

Mode of Action

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound could potentially alter the function of its target upon activation by UV light.

Biochemical Pathways

Given its potential for uv light-induced covalent modification of biological targets , it could potentially affect a wide range of biochemical pathways, depending on the specific target it is designed to interact with.

Result of Action

The molecular and cellular effects of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine’s action would depend on the specific biological target it is designed to interact with. Given its potential for UV light-induced covalent modification of biological targets , it could potentially alter the function of its target, leading to changes at the molecular and cellular level.

Action Environment

Environmental factors such as temperature, pH, and light conditions could potentially influence the action, efficacy, and stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. For instance, as the compound’s action involves UV light-induced covalent modification , the presence and intensity of UV light would be a crucial factor in its mechanism of action.

属性

IUPAC Name |

2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJNVUYUQQIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385176 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine | |

CAS RN |

15911-93-0 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine useful in organic synthesis?

A1: 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a versatile building block in organic synthesis due to its three propargyl groups. These groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular type of click chemistry. [] This allows for the efficient and modular synthesis of tripodal compounds and dendrimer cores. []

Q2: Can you describe the synthesis of a specific compound using 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine as highlighted in the research?

A2: The research demonstrates the synthesis of 2,4,6-tris((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,5-triazine. [] This involves a click reaction between 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine and benzyl azide under microwave irradiation. [] The reaction proceeds rapidly (within 1 minute) and with good yields, highlighting the efficiency of this approach. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)